Cas no 96-45-7 (2-Imidazolidinethione)

2-Imidazolidinethione is an efficient and versatile reducing agent, offering rapid reaction rates and excellent stability under various conditions. Its mild reactivity enables the reduction of sensitive functional groups while minimizing byproduct formation. This compound's utility spans from organic synthesis to pharmaceutical applications, where its controlled reducing power is invaluable.
2-Imidazolidinethione structure
2-Imidazolidinethione structure
商品名:2-Imidazolidinethione
CAS番号:96-45-7
MF:C3H6N2S
メガワット:102.158138751984
MDL:MFCD00005276
CID:34858
PubChem ID:24869052

2-Imidazolidinethione 化学的及び物理的性質

名前と識別子

    • Imidazolidine-2-thione
    • ETU
    • NA-22
    • Ethylene Thiourea (NA-22)
    • 1,3-ethylene-2-thio-ure
    • 1,3-Ethylene-2-thiourea
    • 2H-Imidazole-2-thione, tetrahydro-
    • 2-imadazoline-2-thiol
    • 2-Imidazolidinethione ethylene thiourea
    • 2-Imidazoline-2-thiol
    • 2-Imidozolidimethione
    • 2-Mercapto-2-imidazoline
    • 2-mercapto-imidazolin
    • 2-merkaptoimidazolin
    • 2-Thioimidazolidine
    • 2-thioldihydroglyoxaline
    • 2-Thiol-dihydroglyoxaline
    • 2-Thionoimidazolidine
    • 4,5-Dihydro-2-mercaptoimidazole
    • 4,5-dihydro-imidazole-2(3h)-thion
    • 4,5-Dihydroimidazole-2(3H)-thione
    • AcceleratorNA-22
    • ai3-16292
    • Akrochem ETU-22
    • 2-Imidazolidinethione
    • Ethylenethiourea
    • Imidazoline-2-thiol
    • Accelerator NA22
    • Ethlenethiourea(2-Imidzolidnethione)
    • N-ethenethiourea
    • 2-Imidazolidinethione ethylene thiourea 2-Imidazoline-2-thiol
    • 2-Imidazolidinetione
    • 2-Imidazolidinethione Solution
    • Akroform? ETU-22 PM
    • Ethlenethiourea
    • ETU(NA-22)
    • Method 509 - Performance Check Solution
    • 2-imidazolidine-thione
    • 2-Thioxoimidazolidine
    • ACCEL-BF
    • imidazoline-2-thione
    • mercazini
    • Mercozen
    • N,N'-ethylenethiourea
    • NA 22
    • NA-22-D
    • robac22
    • ethenethiourea
    • 2-Mercaptoimidazoline
    • 1,3-Ethylenethiourea
    • 2-Imidzolidnethione
    • ETHYLENE THIOUREA
    • Imidazolidinethione
    • Mercazin I
    • Warecure C
    • Rhenogran ETU
    • Mercaptoimidazoline
    • Pennac CRA
    • Vulkacit NPV/C
    • Sanceller 22
    • Nocceler 22
    • Vulkacit NPV/C2
    • Soxinol 22
    • Ethylene thiourea (ETU)
    • Rhodanin S 62
    • Robac 22
    • Tetrahydro-2H-imidazo
    • Imidazoline-2-thiol (7CI)
    • 2-Mercapto-4,5-dihydroimidazole
    • Accel 22
    • Accel 22S
    • Accelerator ETU
    • Accelerator NA 22
    • END 75
    • ETC
    • Ethylenethiocarbamide
    • ETU 22S
    • ETU 75
    • ETU 80
    • Imidazoline-2(3H)-thione
    • MeSH ID: D005031
    • N,N′-Ethylenethiourea
    • Rhenocure NPV/C
    • Rhenogran ETU 75
    • Rhenogran ETU 80
    • Sanceler 22
    • Sanceler 22C
    • Sanceler 22S
    • Sanmix 22-80E
    • Tetrahydro-2H-imidazole-2-thione
    • Thiourea, N,N′-1,2-ethanediyl-
    • TU 2
    • Ethlenethiourea,98%
    • DA-53023
    • Etilentiourea
    • 2-MERCAPTO IMIDAZOLINE
    • Ethylene thiouree [French]
    • 2Imidazoline2thiol
    • RODANIN S 62
    • Tetrahydro2Himidazole2thione
    • 2Mercapto2imidazoline
    • Opera_ID_324
    • 2mercaptoimidazoline
    • HSDB 1643
    • N(OO(3)AAoea)
    • NCGC00091855-04
    • F0001-2297
    • 96-45-7
    • imidizolidenethione
    • Imidazoline2(3H)thione
    • NCGC00258846-01
    • Imidazoline2thiol
    • E-6500
    • BDBM62876
    • Q408767
    • RCRA waste no. U116
    • DTXCID90601
    • HMS2230P07
    • STK369397
    • Cobalt(I I) nitrate
    • 4,5-Dihydroimidazol-2(3h)-thione
    • Rodanin S-62
    • 2 Mercaptoimidazoline
    • 2imidazolidinethione
    • Thiourea, N,N'(1,2ethanediyl)
    • Imidazoline, 2-mercapto-
    • SMR000059087
    • CHEBI:34750
    • Etilentiourea (Spanish)
    • BIDD:ER0692
    • 1ST24013-1000
    • 24FOJ4N18S
    • A10690
    • 2-Imidazolidinethione, purum, >=98.0% (HPLC)
    • Tox21_201294
    • 2Merkaptoimidazolin
    • SMR000777952
    • Thiourea, N,N'-(1,2-ethanediyl)-
    • Ethylenethiourea (ETU)
    • Sodium-22 neoprene accelerator
    • BP-30094
    • 1H-IMIDAZOLE-2-THIOL, 4,5-DIHYDRO-
    • MLS000069432
    • 4,5Dihydroimidazole2(3H)thione
    • MLS002415731
    • Rodanin S62
    • CAS-96-45-7
    • mancozeb TP1
    • STR00167
    • Perkacit ETU
    • 2-Merkaptoimidazolin [Czech]
    • 12261-94-8
    • 1,3Ethylene2thiourea
    • Aperochem ETU22
    • DTXSID5020601
    • USEPA/OPP Pesticide Code: 600016
    • N,N'Ethylenethiourea
    • MFCD00005276
    • 4,5Dihydro2mercaptoimidazole
    • cid_2723650
    • 5328-35-8
    • 2-Mercaptoimidazoline, 2-Imidazolidinethione
    • Rhodanin S-62
    • HY-W010593
    • HMS3372A09
    • NCI60_001620
    • NCGC00091855-03
    • Sodium22 neoprene accelerator
    • I0004
    • Rhodanin S-62 (Czech)
    • EN300-21447
    • EC 202-506-9
    • Urea, 1,3ethylene2thio
    • ETHYLENE THIOUREA [MI]
    • ETHYLENETHIOUREA (IARC)
    • AKOS000431145
    • NA22D
    • Imidazole2(3H)thione, 4,5dihydro
    • N,N-Ethylene-thiourea
    • THIOUREA, N,N'-1,2-ETHANEDIYL-
    • CHEMBL11860
    • Akrochem etu22
    • N,N'-1,2-ethanediylthiourea
    • ETHYLENETHIOUREA [IARC]
    • AKOS000120435
    • Aperochem ETU-22
    • NCI-C03372
    • Ethylene thiourea 10 microg/mL in Acetonitrile
    • NCGC00091855-01
    • Ethylene thiouree
    • 2-Imidazolidine-2-thione
    • RCRA waste number U116
    • ETHYLENE THIOUREA [HSDB]
    • 2Thioldihydroglyoxaline
    • n,n'-ethylene thiourea
    • l'Ethylene thiouree [French]
    • NCGC00091855-02
    • 2-Imidazolidinethione, PESTANAL(R), analytical standard
    • l'Ethylene thiouree
    • CCRIS 298
    • Imidazoline, 2mercapto
    • UNII-24FOJ4N18S
    • l'Ethylene thiouree (French)
    • 2-Imidazolidimethione
    • SCHEMBL41176
    • NCGC00254936-01
    • CS-W011309
    • NS00008290
    • STL131803
    • Urea, 1,3-ethylene-2-thio-
    • 2-Thionomidazolidine
    • 1ST24013
    • Imidazole-2(3H)-thione, 4,5-dihydro-
    • Tox21_301034
    • Akroform ETU-22 PM
    • 1,3Ethylenethiourea
    • Rodanin S-62 [Czech]
    • imidazolidine, 2-thio-
    • Ethylene thiourea Solution in Methanol, 1000mug/mL
    • EINECS 202-506-9
    • 2-Imidazolidinethione, 98%
    • A845596
    • USAF EL-62
    • Z104497392
    • 4,5-dihydro-1H-imidazole-2-thiol
    • MDL: MFCD00005276
    • インチ: 1S/C3H6N2S/c6-3-4-1-2-5-3/h1-2H2,(H2,4,5,6)
    • InChIKey: PDQAZBWRQCGBEV-UHFFFAOYSA-N
    • ほほえんだ: S=C1NCCN1

計算された属性

  • せいみつぶんしりょう: 102.02500
  • どういたいしつりょう: 102.025
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 1
  • 重原子数: 6
  • 回転可能化学結合数: 0
  • 複雑さ: 63.2
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 機能3 d受容体数: 1
  • 立体異性体サンプリングRMSD: 0.4
  • CID立体異性体数: 1
  • 有効回転子数: 0.8
  • ひょうめんでんか: 0
  • 互変異性体の数: 2
  • トポロジー分子極性表面積: 56.2
  • 機能3 dドナー数: 2
  • 機能3 dリング数: 1
  • 疎水性パラメータ計算基準値(XlogP): -0.7

じっけんとくせい

  • 色と性状: 白色針状結晶
  • 密度みつど: 1.41~1.45
  • ゆうかいてん: 196-200 °C (lit.)
  • ふってん: 397 to 399° F (NTP, 1992)
  • フラッシュポイント: 252 ºC
  • 屈折率: 1.5500 (estimate)
  • ようかいど: 8g/l
  • すいようせい: 19 g/L (20 ºC)
  • PSA: 56.15000
  • LogP: 0.12170
  • マーカー: 3803
  • かんど: 湿度に敏感である
  • ようかいせい: アルコール、エチレングリコール及びピリジンに溶解し、エチルエーテル、ベンゼン、クロロホルム及び石油エーテルに溶解しない。

2-Imidazolidinethione セキュリティ情報

  • 記号: GHS07 GHS08
  • ヒント:あぶない
  • シグナルワード:Danger
  • 危害声明: H302,H360
  • 警告文: P201,P308+P313
  • 危険物輸送番号:2811
  • WGKドイツ:2
  • 危険カテゴリコード: 61-22-40-48/23/25
  • セキュリティの説明: S53-S45
  • RTECS番号:NI9625000
  • 危険物標識: T
  • 危険レベル:6.1(b)
  • どくせい:LD50 orally in rats: 1832 mg/kg (Graham, Hansen)
  • ちょぞうじょうけん:0-6°C
  • 包装グループ:III
  • 包装等級:III
  • リスク用語:R22; R61

2-Imidazolidinethione 税関データ

  • 税関コード:29332990
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2-Imidazolidinethione 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-21447-5.0g
4,5-dihydro-1H-imidazole-2-thiol
96-45-7 97%
5.0g
$26.0 2023-07-09
Enamine
EN300-21447-0.5g
4,5-dihydro-1H-imidazole-2-thiol
96-45-7 97%
0.5g
$19.0 2023-07-09
SHANG HAI YUAN YE Biotechnology Co., Ltd.
B24312-250mg
2-Imidazolidinetione
96-45-7 ,Purity≥98%
250mg
¥150.00 2021-09-02
abcr
AB135816-500 g
Ethylenethiourea, 98%; .
96-45-7 98%
500 g
€128.80 2023-07-20
Enamine
EN300-24954-5.0g
4,5-dihydro-1H-imidazole-2-thiol
96-45-7 97%
5.0g
$26.0 2023-02-14
Enamine
EN300-24954-25.0g
4,5-dihydro-1H-imidazole-2-thiol
96-45-7 97%
25.0g
$35.0 2023-02-14
BAI LING WEI Technology Co., Ltd.
984397-500G
2-Imidazolidinethione, 98%
96-45-7 98%
500G
¥ 656 2022-04-26
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
03940-100G
2-Imidazolidinethione
96-45-7 ≥98.0%
100G
¥411.34 2022-02-23
Life Chemicals
F0001-2297-5g
2-Imidazolidinethione
96-45-7 95%+
5g
$60.0 2023-11-21
TRC
I350300-5g
2-Imidazolidinethione
96-45-7
5g
$69.00 2023-05-18

2-Imidazolidinethione 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: 2-Chloro-1-methylpyridinium iodide
リファレンス
A convenient method for the preparation of N,N'-disubstituted thioureas using 2-chloropyridinium salt, sodium trithiocarbonate and amines
Takikawa, Yuji; Inoue, Noriyuki; Sato, Ryu; Takizawa, Saburo, Chemistry Letters, 1982, (5), 641-2

ごうせいかいろ 2

はんのうじょうけん
1.1 Solvents: Dimethylformamide ;  5 min, 0 °C
1.2 Reagents: Carbon tetrabromide ;  0.3 h, rt
1.3 Solvents: Water ;  0 °C
リファレンス
Carbon tetrabromide promoted reaction of amines with carbon disulfide: facile and efficient synthesis of thioureas and thiuram disulfides
Liang, Fushun; Tan, Jing; Piao, Chengri; Liu, Qun, Synthesis, 2008, (22), 3579-3584

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ;  3 - 4 h, reflux
1.2 Reagents: Acetic acid ;  reflux
1.3 Reagents: Sodium hydroxide ,  Sodium bisulfite Solvents: Water ;  reflux; cooled
リファレンス
Synthesis and structure of some imidazolidine-2-thiones
Zhivotova, T. S.; Gazaliev, A. M.; Fazylov, S. D.; Aitpaeva, Z. K.; Turdybekov, D. M., Russian Journal of Organic Chemistry, 2006, 42(3), 448-450

ごうせいかいろ 4

はんのうじょうけん
1.1 heated
リファレンス
Carbon disulfide
Schmitt, Christine; Murai, Toshiaki, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2008, 1, 1-4

ごうせいかいろ 5

はんのうじょうけん
1.1 Solvents: Ethanol
リファレンス
1-(Methyldithiocarbonyl)imidazole: a useful thiocarbonyl transfer reagent for synthesis of substituted thioureas
Mohanta, Pramod K.; Dhar, Sanchita; Samal, S. K.; Ila, H.; Junjappa, H., Tetrahedron, 2000, 56(4), 629-637

ごうせいかいろ 6

はんのうじょうけん
1.1 Solvents: Acetonitrile
リファレンス
A convenient route to substituted thiocarbamides
Ramadas, Krishnamurthy; Srinivasan, Natarajan, Synthetic Communications, 1995, 25(21), 3381-7

ごうせいかいろ 7

はんのうじょうけん
1.1 Catalysts: Hydrochloric acid Solvents: Ethanol ,  Water ;  1 h, 20 °C
リファレンス
Sono-synthesis of imidazolidine-2-thione as a base compound of some pharmaceutical products
Entezari, M. H.; Asghari, A.; Hadizadeh, F., Ultrasonics Sonochemistry, 2007, 15(2), 119-123

ごうせいかいろ 8

はんのうじょうけん
1.1 Solvents: Bromobenzene ;  40 min, heated; rt; rt → -5 °C
リファレンス
Process for the preparation of 1,3-dihydroimidazole-2-thiones
, United States, , ,

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Catalysts: Mordenite (Al2CaH12(SiO3)10.H2O) Solvents: Ethanol ,  Water ;  50 °C; 50 °C → 115 °C; 1.5 h, 115 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  10 h, 115 °C
リファレンス
Method for synthesizing bis(trimethylsilyl)-containing heterocyclic compound
, China, , ,

ごうせいかいろ 10

はんのうじょうけん
1.1 Catalysts: Zinc oxide (ZnO) ,  Alumina
リファレンス
Synthesis of symmetrical N,N'-disubstituted thioureas and heterocyclic thiones from amines and CS2 over a ZnO/Al2O3 composite as heterogeneous and reusable catalyst
Ballabeni, Marco; Ballini, Roberto; Bigi, Franca; Maggi, Raimondo; Parrini, Mauro; et al, Journal of Organic Chemistry, 1999, 64(3), 1029-1032

ごうせいかいろ 11

はんのうじょうけん
1.1 Catalysts: Aluminum chloride Solvents: Dimethylformamide ;  10 - 30 min, 120 °C; 120 °C → rt
1.2 Reagents: Water ;  rt
リファレンス
AlCl3-Promoted Synthesis of 2-Mercapto Benzoheterocycles by Using Sodium Dimethyldithiocarbamate as Thiocarbonyl Surrogate
Liu, Xing; Zhang, Shi-Bo; Dong, Zhi-Bing, European Journal of Organic Chemistry, 2018, 2018(39), 5406-5411

ごうせいかいろ 12

はんのうじょうけん
1.1 Catalysts: Dichloro[(1,2,3,6,7,10,11,12-η)-2,6,10-dodecatriene-1,12-diyl]ruthenium Solvents: Water ;  6 h, 90 °C
リファレンス
Ru(IV)-catalyzed isomerization of allylamines in water: A highly efficient procedure for the deprotection of N-allylic amines
Cadierno, Victorio; Garcia-Garrido, Sergio E.; Gimeno, Jose; Nebra, Noel, Chemical Communications (Cambridge, 2005, (32), 4086-4088

ごうせいかいろ 13

はんのうじょうけん
1.1 Catalysts: Magnesium oxide Solvents: Ethanol ;  2.5 h, rt
リファレンス
MgO Nanoparticle-Catalyzed Synthesis and Broad-Spectrum Antibacterial Activity of Imidazolidine- and Tetrahydropyrimidine-2-Thione Derivatives
Beyzaei, Hamid ; Kooshki, Somaye; Aryan, Reza; Zahedi, Mohammad Mehdi; Samzadeh-Kermani, Alireza; et al, Applied Biochemistry and Biotechnology, 2018, 184(1), 291-302

ごうせいかいろ 14

はんのうじょうけん
1.1 Solvents: Ethanol ,  Water ;  0 - 5 °C; 12 h, reflux
リファレンス
Synthesis of some novel fused imidazo[2,1-b][1,3]thiazole and imidazo[2,1-b]thiazolo[5,4-d]isoxazole derivatives
Jaberi, Hamid Reza; Noorizadeh, Hadi, Journal of Chemistry, 2012, 9(3), 1518-1525

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water
リファレンス
Ethylene thiourea (2-imidazolidinethione)
Allen, C. F. H.; Edens, C. O.; VanAllan, James A., Organic Syntheses, 1946, 26, 34-5

ごうせいかいろ 16

はんのうじょうけん
1.1 Solvents: Ethanol ;  0.5 - 6 h, reflux
リファレンス
1H-imidazole-1-carbodithioic acid, methyl ester
Brown, M. Kevin, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2010, 1, 1-2

ごうせいかいろ 17

はんのうじょうけん
1.1 Solvents: Water ;  2 h, 60 °C; 60 °C → 100 °C; 1 h, 100 °C
リファレンス
Organic synthesis unit process-thiochemicals and heterocyclic compounds-heterocyclic compounds (2)
Watanabe, Takashi, Fain Kemikaru, 2013, 42(10), 51-61

ごうせいかいろ 18

はんのうじょうけん
1.1 Solvents: Water ;  45 °C; 1 h, 45 °C; 46 °C → 70 °C; 3 h, 70 °C; 70 °C → 80 °C; 80 °C → 90 °C; 90 °C → 100 °C; 100 °C → 102 °C; 2 h, 100 - 102 °C
リファレンス
Preparation of 1,3-disubstituted symmetrical thioureas from primary amines and carbon disulfide
, China, , ,

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ;  3 - 4 h, heated
1.2 Reagents: Acetic acid Solvents: Acetic acid
1.3 Reagents: Sodium hydroxide ,  Sodium bisulfite Solvents: Water ;  reflux
1.4 Reagents: Hydrochloric acid Solvents: Water ;  acidified, cooled
リファレンス
Synthesis and structure of cyclic thioureas from some diamines
Zhivotova, T. S.; Gazaliev, A. M.; Aitpaeva, Z. K., Izvestiya Natsional'noi Akademii Nauk Respubliki Kazakhstan, 2004, (4), 31-33

2-Imidazolidinethione Raw materials

2-Imidazolidinethione Preparation Products

2-Imidazolidinethione サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:96-45-7)2-Imidazolidinethione
注文番号:1773277
在庫ステータス:in Stock
はかる:Company Customization
清らかである:98%
最終更新された価格情報:Friday, 18 April 2025 17:04
価格 ($):discuss personally

2-Imidazolidinethione 関連文献

おすすめ記事

推奨される供給者
Henan Dongyan Pharmaceutical Co., Ltd
(CAS:96-45-7)ETU(NA-22)
DY041
清らかである:98%
はかる:10kg
価格 ($):問い合わせ
Suzhou Senfeida Chemical Co., Ltd
(CAS:96-45-7)Ethylene thiourea
sfd17638
清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ